4-Amino-2-phenylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIITAOCYATDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173058 | |

| Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19434-42-5 | |

| Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19434-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-2-ol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-phenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4-Amino-2-phenylphenol

A Note to the Researcher: As a Senior Application Scientist, it is my responsibility to provide not only accurate data but also to ensure that the information is robust and validated. In the course of compiling this guide on 4-Amino-2-phenylphenol (CAS No. 19434-42-5), it has become evident that while the compound is commercially available and has some documented properties, there is a notable scarcity of in-depth, peer-reviewed scientific literature detailing its synthesis, spectral characterization, and specific biological activities. This guide, therefore, serves as a consolidation of the currently available data, with the important caveat that much of the information is either predicted or derived from supplier-provided technical data sheets rather than from primary scientific research.

Core Identity and Chemical Structure

This compound is a biphenyl derivative characterized by the presence of an amino group and a hydroxyl group on one of the phenyl rings.

-

IUPAC Name: this compound[1]

Synonyms: This compound is also known by several other names, which can be useful when searching chemical databases and literature:

-

5-Amino-[1,1'-biphenyl]-2-ol[1]

-

2-hydroxy-5-aminobiphenyl[2]

-

5-Amino-biphenyl-2-ol[2]

-

2-phenyl-p-aminophenol[2]

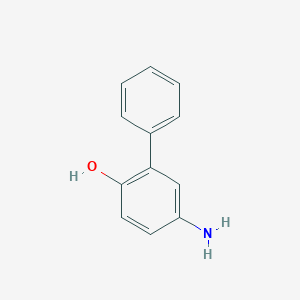

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The available data on the physicochemical properties of this compound is limited, with some values being predicted through computational models rather than determined experimentally.

| Property | Value | Source |

| Boiling Point | 384.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.191 g/cm³ (Predicted) | [2][6] |

| Flash Point | 186.4 °C (Predicted) | [2] |

| LogP (octanol/water) | 3.22 (Predicted) | [2] |

| Vapor Pressure | 1.82E-06 mmHg at 25°C (Predicted) | [2] |

| Refractive Index | 1.653 (Predicted) | [2] |

Synthesis and Reactivity

A definitive, peer-reviewed synthesis protocol for this compound is not available in the public domain. However, general synthetic strategies for related aminobiphenyl derivatives often involve:

-

Reduction of a Nitro Precursor: A common method for introducing an amino group is the reduction of a corresponding nitro group. The synthesis of 2-aminobiphenyl, for example, can be achieved by the hydrogenation of 2-nitrobiphenyl.[8] A similar approach could likely be employed for this compound, starting from a nitrated phenylphenol precursor.

-

Cross-Coupling Reactions: Modern cross-coupling methods, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds between aryl halides and arylboronic acids.[8] This could be a viable route for constructing the biphenyl backbone.

-

From Anilines: A Chinese patent describes a general method for preparing 2-aminobiphenyl derivatives from anilines and phenylhydrazine derivatives in the presence of a catalyst.[7] While this patent does not specifically describe the synthesis of this compound, it provides a potential synthetic avenue.

The reactivity of this compound is dictated by its functional groups: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the aromatic rings which can undergo electrophilic substitution.

Potential Applications and Biological Activity

Herbicidal and Fungicidal Activity: Several chemical suppliers note that this compound is a phenylphenol derivative with herbicidal and fungicidal activity.[2][9] However, there is a lack of published scientific studies to substantiate these claims and to detail the spectrum of activity or mechanism of action. Research on other biphenyl derivatives has shown promise in developing new herbicides and fungicides, suggesting that this class of compounds is of interest in agrochemical research.[5][10][11][12]

Pharmaceutical Intermediate and Reference Standard: this compound is listed as a reference standard for the analysis of Carvedilol, a widely used beta-blocker.[3] This suggests its potential role as an impurity or a starting material in the synthesis of Carvedilol or related pharmaceutical compounds. Its structure is a component of various more complex molecules that are of interest in medicinal chemistry.

Analytical Characterization

Due to the absence of published spectral data, a detailed section on the analytical characterization of this compound cannot be provided. For researchers working with this compound, the following analytical techniques would be essential for structure confirmation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for structural elucidation.

-

Mass Spectrometry (MS): MS would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H and O-H stretches.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method would be necessary for determining the purity of the compound and for quantitative analysis. Methods developed for similar compounds like 4-amino-2-nitrophenol could serve as a starting point for method development.[13]

Safety and Handling

The following hazard information is based on GHS classifications provided to the ECHA C&L Inventory.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures: Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

This compound is a chemical compound with potential applications in the agrochemical and pharmaceutical industries. However, the lack of comprehensive and publicly available scientific data on its synthesis, characterization, and biological activity is a significant barrier to its broader use in research and development. Future work by researchers to publish detailed studies on this compound would be invaluable to the scientific community.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Online] Available at: [Link]

-

Axios Research. This compound - CAS - 19434-42-5. [Online] Available at: [Link]

- Google Patents. CN103819345B - A kind of preparation method of 2-aminobiphenyl derivate.

-

Pharmaffiliates. CAS No : 19434-42-5| Chemical Name : this compound. [Online] Available at: [Link]

-

SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Online] Available at: [Link]

-

MDPI. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. [Online] Available at: [Link]

-

PubChem. This compound | C12H11NO | CID 29595. [Online] Available at: [Link]

-

MDPI. Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. [Online] Available at: [Link]

- Google Patents. CN103819345A - Method for preparing 2-amino biphenyl derivative.

- Google Patents. IL114950A0 - Biphenyl derivatives and herbicidal agentd containing the same.

-

PubMed. Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. [Online] Available at: [Link]

-

ResearchGate. (PDF) Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. [Online] Available at: [Link]

-

ChemBK. This compound. [Online] Available at: [Link]

-

Wikipedia. 4-Aminophenol. [Online] Available at: [Link]

-

PubChemLite. This compound (C12H11NO). [Online] Available at: [Link]

-

Chromato Scientific. This compound. [Online] Available at: [Link]

-

MySkinRecipes. 5-Amino-[1,1'-biphenyl]-2-ol. [Online] Available at: [Link]

-

PubChem. 2-Amino-4-phenylphenol | C12H11NO | CID 14562. [Online] Available at: [Link]

- Google Patents. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.

-

ResearchGate. Preparation of amino biphenyl derivatives. [Online] Available at: [Link]

-

Solubility of Things. 4-Phenylphenol. [Online] Available at: [Link]

-

NIST. Phenol, 4-amino-. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). [Online] Available at: [Link]

-

OEHHA. EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. [Online] Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Phenol, 4-amino-: Human health tier II assessment. [Online] Available at: [Link]

- Google Patents. AU2010253820A1 - N,N-diarylurea compounds and N,N'-diarylthiourea compounds as inhibitors of translation initiation.

-

Allied Academies. Optimization and validation of RP-HPLC method for the estimation of meloxicam and paracetamol with its genotoxic impurity (p-ami. [Online] Available at: [Link]

-

SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Online] Available at: [Link]

-

NIH. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Online] Available at: [Link]

-

MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Online] Available at: [Link]

-

NIH. Antifungal Activity of a Library of Aminothioxanthones - PMC. [Online] Available at: [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Online] Available at: [Link]

-

ResearchGate. Fungicidal activity (suppression of fungal growth) of.... [Online] Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. usbio.net [usbio.net]

- 3. This compound - CAS - 19434-42-5 | Axios Research [axios-research.com]

- 4. 19434-42-5 | 5-Amino-[1,1'-biphenyl]-2-ol | Aryls | Ambeed.com [ambeed.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 7. CN103819345B - A kind of preparation method of 2-aminobiphenyl derivate - Google Patents [patents.google.com]

- 8. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Amino-4-phenylphenol | C12H11NO | CID 14562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US3431293A - Amino-phenol compounds - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

4-Amino-2-phenylphenol molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-phenylphenol

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No: 19434-42-5), a bifunctional aromatic compound of significant interest in synthetic chemistry and pharmaceutical development. We will dissect its molecular architecture, explore its physicochemical and spectroscopic properties, and discuss its reactivity. This document serves as a core resource for researchers, chemists, and drug development professionals, offering field-proven insights into the characterization, synthesis, and application of this versatile molecule. The guide includes detailed experimental considerations and workflows grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Bifunctional Scaffold

This compound is a derivative of biphenyl, characterized by the presence of three distinct functional moieties on one of its aromatic rings: a hydroxyl group, an amino group, and a second phenyl ring. This unique combination makes it a valuable intermediate and building block. The hydroxyl and amino groups offer multiple sites for chemical modification, while the biphenyl core provides a rigid, lipophilic scaffold. Its formal IUPAC name is this compound.[1]

This compound is particularly relevant in the pharmaceutical industry, where it serves as a characterized reference standard for impurities and related substances in the synthesis of active pharmaceutical ingredients (APIs), such as Carvedilol.[2] Furthermore, its structural motifs are found in compounds with reported herbicidal and fungicidal activity, highlighting its potential in agrochemical research.[3] Understanding its molecular structure is paramount to harnessing its synthetic potential and predicting its biological interactions.

Molecular Architecture and Physicochemical Properties

The foundational structure of this compound consists of a phenol ring where the hydroxyl group defines the primary carbon (C1). A phenyl substituent is located at the C2 position, and an amino group is at the C4 position.

Key Chemical Identifiers

A precise understanding of a molecule begins with its unambiguous identification. The following table summarizes the core identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 19434-42-5 | [1][3][4][5] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₂H₁₁NO | [1][3][6] |

| Molecular Weight | 185.22 g/mol | [1][3] |

| SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O | [1] |

| InChIKey | OUIITAOCYATDMY-UHFFFAOYSA-N | [1] |

| Synonyms | 5-Amino-[1,1'-biphenyl]-2-ol, 2-hydroxy-5-aminobiphenyl, 2-phenyl-p-aminophenol | [1][4][5] |

Physicochemical Characteristics

The physical properties of this compound dictate its behavior in various chemical environments, from reaction solvents to biological media. These properties are a direct consequence of its molecular structure.

| Property | Value | Significance & Causality |

| Density | ~1.191 g/cm³ (Predicted) | [4][6] |

| Boiling Point | 384.7°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 186.4°C (Predicted) | [4] |

| LogP | 3.22 (Predicted) | [4] |

The predicted LogP value of 3.22 suggests that the molecule is significantly lipophilic.[4] This is attributed to the large, nonpolar surface area of the biphenyl core. The presence of the polar hydroxyl and amino groups imparts some capacity for hydrogen bonding, but the overall character is dominated by the hydrocarbon framework. This lipophilicity is a critical factor in its low aqueous solubility and its ability to cross biological membranes, a key consideration in drug design.

Spectroscopic Fingerprint: Elucidating the Structure

Spectroscopic analysis provides empirical validation of the molecular structure. Each technique probes different aspects of the molecule's composition and connectivity, collectively creating a unique "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings.

-

Aromatic Protons (Ar-H): Signals for the 8 aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The substitution pattern will lead to characteristic splitting (doublets, triplets, or multiplets).

-

Amine & Hydroxyl Protons (-NH₂, -OH): These protons are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

-

-

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals for the 12 carbon atoms, assuming free rotation around the biphenyl bond.

-

Aromatic Carbons: Signals will appear between ~110-160 ppm. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be shifted further downfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the key functional groups through their characteristic vibrational frequencies.

-

O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ is indicative of the phenolic hydroxyl group.

-

N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region correspond to the primary amine group.

-

C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region confirm the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the exact mass of C₁₂H₁₁NO (185.0841 Da).

Caption: Relationship between molecular structure and expected spectroscopic data.

Synthesis and Analytical Characterization

The synthesis of this compound typically involves the reduction of a nitrophenol precursor, a common and robust strategy in aromatic chemistry.

Generalized Synthetic Workflow

A plausible and widely used method is the catalytic hydrogenation of 4-nitro-2-phenylphenol. This approach is efficient and often yields a clean product.

Protocol: Catalytic Hydrogenation of 4-Nitro-2-phenylphenol

-

Reactor Setup: Charge a suitable pressure reactor with 4-nitro-2-phenylphenol and a solvent (e.g., ethanol or methanol).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. The choice of catalyst is critical; Pd/C is often preferred for its efficiency and selectivity.

-

Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically run at elevated pressure (e.g., 50-100 psi) and may require gentle heating to proceed at an optimal rate.

-

Reaction Monitoring: The progress of the reduction can be monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.

-

Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to achieve high purity.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical, especially when it is used as a reference standard or in further synthesis.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the premier technique for assessing purity.[7] Due to its strong UV absorbance from the aromatic rings, the compound can be detected with high sensitivity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a typical starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for identification and purity assessment, although derivatization of the polar -OH and -NH₂ groups may be necessary to improve volatility and peak shape.[7]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

GHS Hazard Classification: The compound is classified as hazardous.[1]

-

Recommended Handling Procedures:

Conclusion

This compound is a structurally rich molecule whose value lies in the interplay of its three functional components: the hydroxyl group, the amino group, and the biphenyl core. This guide has detailed its molecular architecture, confirmed by a suite of spectroscopic techniques, and outlined its synthesis and analytical validation. Its lipophilic nature, combined with reactive functional handles, makes it a significant building block in medicinal and materials chemistry. For drug development professionals, its role as a critical reference material underscores the importance of the in-depth characterization presented herein. A thorough understanding of its properties and safe handling is crucial for any researcher intending to utilize this versatile compound.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

CAS No: 19434-42-5 | Chemical Name: this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Safety data sheet according to 1907/2006/EC, Article 31. (2023, March 17). CPAchem. Retrieved from [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1352. [Link]

-

Novel Aminoalcohol Derivatives Bearing 4-Phenylphenol as Antischistosomal Drugs. (2012). Letters in Drug Design & Discovery, 9(7), 694-697. [Link]

-

This compound - CAS - 19434-42-5 | Axios Research. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C12H11NO | CID 29595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS - 19434-42-5 | Axios Research [axios-research.com]

- 3. usbio.net [usbio.net]

- 4. nbinno.com [nbinno.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-phenylphenol

This guide provides a comprehensive overview of a primary synthesis pathway for 4-Amino-2-phenylphenol, a valuable biphenyl derivative with applications in various chemical sectors, including as a potential intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis, including reaction mechanisms, experimental protocols, and safety considerations.

Introduction

This compound, with the CAS Number 19434-42-5, is an aromatic amine and a derivative of 2-phenylphenol.[1][2] Its structure, featuring a phenyl group ortho to a hydroxyl group and an amino group para to the hydroxyl, imparts specific chemical properties that make it a target for various synthetic applications. This guide will focus on a robust and commonly employed two-step synthesis route commencing from 2-phenylphenol. The pathway involves an initial electrophilic nitration to introduce a nitro group at the para position relative to the hydroxyl group, followed by a reduction of the nitro intermediate to the desired amino functionality.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | [1][2][3] |

| Molecular Weight | 185.22 g/mol | [1][2][3] |

| CAS Number | 19434-42-5 | [1][2] |

| Predicted Density | 1.191 ± 0.06 g/cm³ | [2] |

| Predicted XlogP | 2.9 | [3] |

Synthesis Pathway Overview

The synthesis of this compound is strategically divided into two principal stages:

-

Nitration of 2-Phenylphenol: This step introduces a nitro group onto the aromatic ring of the starting material, 2-phenylphenol, to form the intermediate, 4-nitro-2-phenylphenol.

-

Reduction of 4-Nitro-2-phenylphenol: The nitro group of the intermediate is then reduced to an amino group to yield the final product, this compound.

Caption: Overall synthesis pathway for this compound.

Part 1: Nitration of 2-Phenylphenol to 4-Nitro-2-phenylphenol

The introduction of a nitro group onto the 2-phenylphenol backbone is a critical first step. The hydroxyl group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution. The phenyl group is also an ortho-, para-director. Therefore, the nitration of 2-phenylphenol can yield a mixture of isomers. Controlling the reaction conditions is crucial to favor the formation of the desired 4-nitro isomer.

Mechanistic Insights

The nitration of phenols typically proceeds via an electrophilic aromatic substitution mechanism. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the nitrating agent. The electron-rich phenol ring attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring, resulting in the nitrated phenol.

Experimental Protocol: Regioselective Nitration

A method for regioselective nitration of phenols involves the use of a nitrate salt in the presence of a solid acid catalyst, which can offer milder conditions and improved selectivity compared to traditional mixed-acid nitrations.

Materials:

-

2-Phenylphenol

-

Ammonium nitrate (NH₄NO₃)

-

Potassium bisulfate (KHSO₄)

-

Acetonitrile

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

TLC (Thin Layer Chromatography) setup for reaction monitoring

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 mmol of 2-phenylphenol in 5 mL of acetonitrile.

-

To this solution, add 2 mmol of ammonium nitrate and 0.05 mmol of potassium bisulfate.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the solid catalyst.

-

Wash the residue with acetonitrile (2 x 3 mL).

-

Combine the filtrates and add anhydrous sodium sulfate to dry the solution.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 4-nitro-2-phenylphenol.

-

The crude product can be purified by column chromatography on silica gel.

This protocol is adapted from a general method for regioselective ortho-nitration of phenols and may require optimization for this specific substrate.[4]

Characterization of 4-Nitro-2-phenylphenol

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | [5] |

| Molecular Weight | 215.21 g/mol | [6] |

| CAS Number | 4291-29-6 | [5] |

| Appearance | Typically a yellow crystalline solid | [6] |

| Predicted Density | 1.304 g/cm³ | [5] |

| Predicted Boiling Point | 387.3 °C at 760 mmHg | [5] |

| Predicted Flash Point | 168.6 °C | [5] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol, acetone, and dichloromethane. | [6] |

Spectroscopic Data (Predicted):

-

¹³C NMR: The spectrum for the isomeric 2-nitro-4-phenylphenol shows distinct signals for the aromatic carbons, with those attached to the nitro and hydroxyl groups shifted accordingly. A similar pattern would be expected for the 4-nitro isomer.[7]

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the O-H stretch of the phenol, N-O stretching vibrations of the nitro group, and C=C stretching of the aromatic rings.

Safety Precautions for Nitration

-

Nitric acid and its derivatives are strong oxidizers and highly corrosive. [2][3][8][9][10] They can cause severe skin burns and eye damage.[2][3][8][9][10]

-

2-Phenylphenol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [11][12]

-

The nitration reaction can be exothermic. Proper temperature control is essential to prevent runaway reactions.

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [2][8][11]

Part 2: Reduction of 4-Nitro-2-phenylphenol to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being a common and efficient method.

Mechanistic Insights

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction occurs on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. The nitro group is sequentially reduced, first to a nitroso group, then to a hydroxylamino group, and finally to the amino group.

Caption: Simplified mechanism of nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

4-Nitro-2-phenylphenol

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Filtration apparatus (e.g., Celite or a similar filter aid)

Procedure:

-

In a suitable reaction vessel for hydrogenation, dissolve the 4-nitro-2-phenylphenol in a solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a Parr apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

-

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably while wet.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Characterization of this compound

Spectroscopic Data:

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine, in addition to the O-H stretch of the phenol and C=C stretching of the aromatic rings.[13]

Safety Precautions for Catalytic Hydrogenation

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. [5][8][11] Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

-

Hydrogenation catalysts like Palladium on Carbon can be pyrophoric, especially after use when they are dry and saturated with hydrogen. [5][11] They should be handled under an inert atmosphere and filtered while wet to prevent ignition.

-

The final product, this compound, is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. [3]

-

Always use appropriate PPE, including safety glasses, gloves, and a lab coat. [11]

-

High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment with safety features like rupture discs and pressure relief valves. [12]

Conclusion

The synthesis of this compound via the nitration of 2-phenylphenol followed by the reduction of the nitro intermediate is a well-established and versatile method. Careful control of reaction conditions, particularly during the nitration step, is essential for achieving good regioselectivity and high yields. Adherence to strict safety protocols is paramount throughout the synthesis, especially when handling corrosive nitrating agents and flammable hydrogen gas with pyrophoric catalysts. This guide provides a foundational framework for researchers to approach the synthesis of this important chemical intermediate.

References

-

ChemBK. This compound. [Link]

-

PubChem. This compound. [Link]

-

Molbase. 4-nitro-2-phenylphenol. [Link]

-

Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. [Link]

-

Nexchem Ltd. SAFETY DATA SHEET - Nitric Acid 60%. [Link]

-

Linquip. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Nitric acid 65%. [Link]

-

Carl ROTH. Safety Data Sheet: Nitric acid. [Link]

-

Solubility of Things. 4-nitro-2-phenylphenol. [Link]

-

PubChem. 2-Amino-4-phenylphenol. [Link]

-

SciSpace. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

-

SpectraBase. 2-Nitro-4-phenylphenol. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. chembk.com [chembk.com]

- 3. This compound | C12H11NO | CID 29595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.wisc.edu [chem.wisc.edu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. helgroup.com [helgroup.com]

- 8. rsc.org [rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. njhjchem.com [njhjchem.com]

- 12. 2-Amino-4-phenylphenol | C12H11NO | CID 14562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ehs.stanford.edu [ehs.stanford.edu]

Spectroscopic Characterization of 4-Amino-2-phenylphenol: A Technical Guide for Researchers

Introduction

4-Amino-2-phenylphenol, with the chemical formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol , is a biphenyl derivative with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a phenol, an amine, and a phenyl group, presents a unique electronic and steric environment, making its unambiguous characterization crucial for any research and development endeavor. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on its molecular structure and drawing comparisons with its close isomer, 2-Amino-4-phenylphenol, for which some spectral data is publicly available. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify and characterize this compound effectively.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups that will give rise to characteristic spectroscopic signals.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Expected IR Spectral Data:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-O bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| O-H (Phenol) | 3200-3600 | Stretching | Strong, Broad |

| N-H (Amine) | 3300-3500 | Stretching (doublet for -NH₂) | Medium |

| C-H (Aromatic) | 3000-3100 | Stretching | Medium to Weak |

| C=C (Aromatic) | 1450-1600 | Stretching | Medium to Strong |

| C-N | 1250-1350 | Stretching | Medium |

| C-O (Phenol) | 1180-1260 | Stretching | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Interpretation: The presence of a broad band in the 3200-3600 cm⁻¹ region would confirm the phenolic O-H group. A doublet around 3300-3500 cm⁻¹ would be indicative of the primary amine N-H stretching. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band around 1200 cm⁻¹ would further support the phenolic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the magnetic properties of hydrogen nuclei (protons). The chemical shift of a proton is influenced by its local electronic environment, providing information about its connectivity and neighboring functional groups.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The exact chemical shifts will depend on the solvent used.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (Phenyl group) | 7.0 - 7.6 | Multiplet | 5H |

| Aromatic-H (Phenol ring) | 6.5 - 7.0 | Multiplet | 3H |

| -NH₂ | 3.5 - 5.0 (broad) | Singlet | 2H |

| -OH | 8.0 - 10.0 (broad) | Singlet | 1H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals.

Interpretation: The aromatic region will likely show complex multiplets due to the coupling between adjacent protons on the two aromatic rings. The signals for the -NH₂ and -OH protons are expected to be broad singlets and their chemical shifts can be concentration and temperature dependent. Their identity can be confirmed by a D₂O exchange experiment, where these signals would disappear.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum of this compound is expected to show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental overlap.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-OH (Phenolic) | 150 - 160 |

| C-NH₂ | 140 - 150 |

| C-C (Quaternary, biphenyl linkage) | 130 - 140 |

| Aromatic CH | 115 - 130 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data to obtain the final spectrum.

Interpretation: The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon attached to the hydroxyl group (C-OH) will be significantly downfield, as will the carbon attached to the amino group (C-NH₂). The quaternary carbons of the biphenyl linkage will also have characteristic downfield shifts.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Mass Spectrometry Data:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 185.08 | Molecular Ion |

| [M+H]⁺ | 186.09 | Protonated Molecular Ion (in ESI) |

| [M-NH₂]⁺ | 169.07 | Loss of amino group |

| [M-OH]⁺ | 168.08 | Loss of hydroxyl group |

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Interpretation: The peak with the highest m/z value will likely correspond to the molecular ion [M]⁺, confirming the molecular weight of 185.22 g/mol . The fragmentation pattern can provide further structural information. For instance, the loss of characteristic fragments such as the amino or hydroxyl group would be expected.

Integrated Spectroscopic Analysis Workflow

A cohesive interpretation of data from multiple spectroscopic techniques is essential for the unambiguous identification of this compound.

Sources

4-Amino-2-phenylphenol IUPAC name and synonyms

An In-Depth Technical Guide to 4-Amino-2-phenylphenol for Advanced Research

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, it delves into the compound's chemical identity, properties, synthesis, applications, and safety protocols, grounding all information in authoritative scientific principles.

Core Chemical Identity

This compound is a bifunctional aromatic compound belonging to the biphenyl and aminophenol chemical classes.[1] Its structure, featuring a phenyl group ortho to a hydroxyl group and an amino group para to the hydroxyl, makes it a versatile precursor in organic synthesis.

-

IUPAC Name : this compound[1]

-

CAS Number : 19434-42-5[2]

-

Molecular Formula : C₁₂H₁₁NO[3]

-

Molecular Weight : 185.22 g/mol [3]

-

Canonical SMILES : C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O[1]

-

InChIKey : OUIITAOCYATDMY-UHFFFAOYSA-N[1]

Nomenclature and Synonyms

In scientific literature and commercial catalogs, this compound is referenced by a variety of names. Understanding these synonyms is crucial for comprehensive literature reviews and material sourcing.

Common Synonyms Include :

-

5-Amino-[1,1'-biphenyl]-2-ol[1]

-

2-hydroxy-5-aminobiphenyl[1]

-

5-Amino-2-hydroxybiphenyl

-

3-Amino-6-hydroxybiphenyl

-

4-Hydroxy-3-phenylaniline

-

5-Amino-biphenyl-2-ol[4]

-

2-phenyl-p-aminophenol[4]

-

NSC409777[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and application. The data below has been aggregated from verified chemical databases.

| Property | Value | Source |

| Molecular Weight | 185.22 g/mol | [1] |

| Melting Point | 201 °C | [5] |

| Boiling Point | 384.7±35.0 °C (Predicted) | [5] |

| Density | 1.191±0.06 g/cm³ (Predicted) | [5] |

| LogP | 3.22 (Predicted) | [4] |

| Vapor Pressure | 1.82E-06 mmHg at 25°C (Predicted) | [4] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a classical two-step electrophilic aromatic substitution and subsequent reduction pathway, starting from 2-phenylphenol. This route is favored for its reliability and scalability.

Synthetic Pathway Overview

The process involves the nitration of the 2-phenylphenol starting material, followed by the selective reduction of the resulting nitro group to an amine.

-

Step 1: Electrophilic Nitration. The phenol ring is activated by the hydroxyl group, which is a strong ortho-, para-director.[6][7] The bulky phenyl group at the C2 (ortho) position sterically hinders electrophilic attack at the C6 (ortho) position. Consequently, the incoming electrophile (NO₂⁺) is predominantly directed to the C4 (para) position, yielding 4-nitro-2-phenylphenol.

-

Step 2: Reduction of the Nitro Group. The intermediate, 4-nitro-2-phenylphenol, is then reduced to the target compound. Common reducing agents for this transformation include sodium sulfide, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with agents like palladium on carbon (Pd/C).[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Representative Experimental Protocol

This protocol is a representative method based on established chemical transformations for producing aminophenols.[1][8]

Step 1: Nitration of 2-Phenylphenol

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-phenylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid at room temperature.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C. The causality here is critical: exothermic nitration reactions can lead to over-nitration or side-product formation if the temperature is not rigorously controlled.

-

After the addition is complete, allow the mixture to stir at a controlled temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 4-nitro-2-phenylphenol.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction to this compound

-

Suspend the crude 4-nitro-2-phenylphenol (1 equivalent) in water or ethanol in a reaction flask.

-

Add a reducing agent, such as sodium sulfide (approx. 3-4 equivalents), in portions. The reaction is often exothermic.

-

Heat the mixture under reflux for several hours. The progress is monitored by the disappearance of the yellow color of the nitro compound and confirmed by TLC.

-

Cool the reaction mixture and acidify with an acid like acetic acid or hydrochloric acid to precipitate the product.

-

Filter the crude this compound, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Applications in Research and Development

This compound serves as a valuable building block and intermediate in various fields due to its reactive amino and hydroxyl functionalities.

-

Pharmaceutical and Medicinal Chemistry : Aminophenol derivatives are crucial scaffolds in drug discovery. The isomeric compound, 2-amino-4-phenylphenol, is used in the synthesis of bisbenzoxazoles, a class of compounds with diverse biological activities.[9] While direct applications in marketed drugs are not broadly documented, its structure is of high interest for creating libraries of novel compounds for screening. For instance, derivatives of the related 4-phenylphenol have been synthesized and evaluated as potential antischistosomal drugs.[10]

-

Agrochemicals : As a phenylphenol derivative, it is noted to possess potential herbicidal and fungicidal activity, making it a lead compound for developing new crop protection agents.[3] The parent compound, 2-phenylphenol, is a widely used agricultural fungicide.[11]

-

Materials Science : The compound can be used as a monomer or cross-linking agent in the synthesis of high-performance polymers, such as polybenzoxazoles or epoxy resins, leveraging the reactivity of its amine and hydroxyl groups.

-

Analytical Chemistry : It can be used as a reference standard for analytical method development and validation in quality control applications for various industries.[12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

GHS Hazard Classification :

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling and Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

First Aid Measures :

-

Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration.

-

Conclusion

This compound is a chemical compound with significant utility as a synthetic intermediate. Its well-defined synthesis and the versatile reactivity of its functional groups make it a valuable resource for researchers in medicinal chemistry, agrochemicals, and materials science. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health hazards.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Science of Synthesis. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. National Institutes of Health. Retrieved from [Link]

-

Khan Academy. (2022). Nitration of Phenols. Retrieved from [Link]

-

Khan Academy. (2022). Nitration Of Phenols| Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Duan, L. P., et al. (2012). Novel Aminoalcohol Derivatives Bearing 4-Phenylphenol as Antischistosomal Drugs. Letters in Drug Design & Discovery, 9(7), 694-697. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. usbio.net [usbio.net]

- 4. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-AMINO-4-PHENYLPHENOL CAS#: 1134-36-7 [amp.chemicalbook.com]

- 10. Novel Aminoalcohol Derivatives Bearing 4-Phenylphenol as Antischi...: Ingenta Connect [ingentaconnect.com]

- 11. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 12. ispstandards.com [ispstandards.com]

The Biological Versatility of 4-Amino-2-phenylphenol: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Substituted Phenol

In the landscape of medicinal chemistry and drug development, the phenol moiety represents a privileged scaffold, foundational to a vast array of biologically active compounds. Its derivatization offers a fertile ground for modulating pharmacokinetic and pharmacodynamic properties. This technical guide delves into the biological activities of a specific derivative, 4-Amino-2-phenylphenol, a molecule holding potential in diverse therapeutic areas. While direct, extensive research on this compound is emerging, its structural features—a phenol, an aniline, and a biphenyl backbone—suggest a spectrum of activities that warrant rigorous investigation. This document serves as a comprehensive resource for researchers, synthesizing established principles of phenolic compound activity with the specific, albeit nascent, data on this compound and its analogues.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological systems.

| Property | Value | Source |

| CAS Number | 19434-42-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO | [1][4][5] |

| Molecular Weight | 185.22 g/mol | [1][4][5] |

| Appearance | White Solid | [6] |

| Predicted Density | 1.191±0.06 g/cm³ | [5] |

Anticipated and Reported Biological Activities

The chemical architecture of this compound, combining a phenolic hydroxyl group and an aromatic amine, suggests a predisposition for several key biological activities commonly observed in related phenolic compounds.[7] The presence of the phenyl substituent at the ortho position to the hydroxyl group further modulates its electronic and steric properties, potentially influencing its interaction with biological targets.

Antioxidant Activity: The Cornerstone of Phenolic Bioactivity

Phenolic compounds are renowned for their antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[8][9] The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), a key event in mitigating oxidative stress, which is implicated in numerous pathological conditions.[10][11]

Mechanism of Action: The antioxidant capacity of phenols is rooted in the stability of the resulting phenoxyl radical, which is resonance-stabilized by the aromatic ring. This prevents the initiation or propagation of oxidizing chain reactions. The amino group in this compound may also contribute to its antioxidant potential.

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound like this compound using common in vitro assays.

Caption: Workflow for in vitro antioxidant assays.

Detailed Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[12][13]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of the compound.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the compound dilutions.

-

Incubate in the dark at room temperature for 30-60 minutes.[13]

-

Measure the absorbance at approximately 517 nm using a microplate reader.[12]

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay assesses the scavenging of the ABTS radical cation (ABTS•+).[12]

-

Generate the ABTS•+ solution by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at ~734 nm.

-

Add serial dilutions of the this compound solution to the ABTS•+ solution.

-

Incubate at room temperature for a defined period.

-

Measure the decrease in absorbance at ~734 nm.

-

Calculate the antioxidant capacity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Anticancer Potential: From Cytotoxicity to Targeted Inhibition

Phenolic compounds have demonstrated a range of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.[7][11][14] While direct evidence for this compound is limited, its derivatives have been synthesized and evaluated as potent anticancer agents.[15][16]

Mechanism of Action: The anticancer effects of phenolic compounds can be multifactorial, involving the modulation of various signaling pathways.[14] These can include the induction of cell cycle arrest, activation of caspases leading to apoptosis, and inhibition of protein kinases crucial for tumor growth and survival.[15][16] A study on novel aminophenol analogues has shown that their anticancer activities are correlated with their incorporation into cancer cells and their ability to induce apoptosis.[15]

Emerging Research: A significant development is the synthesis of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors.[16] One such derivative, compound 5i, demonstrated effective inhibition of protein kinase B/AKT (IC₅₀ = 1.26 μM) and ABL tyrosine kinase (IC₅₀ = 1.50 μM).[16] Furthermore, it exhibited competitive in vitro antiangiogenic activities in both human umbilical vein endothelial cell (HUVEC) tube formation assays and rat thoracic aorta rings tests.[16] This highlights the potential of the this compound scaffold as a starting point for developing targeted cancer therapies.

Experimental Workflow: In Vitro Anticancer Activity Evaluation

Caption: Workflow for evaluating in vitro anticancer activity.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14]

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Anti-inflammatory Properties: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to various diseases.[10] Phenolic compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[10][17]

Mechanism of Action: The anti-inflammatory activity of phenolics can be attributed to their ability to interfere with oxidative stress signaling and suppress pro-inflammatory signaling pathways.[10] This can involve the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17][18]

Experimental Workflow: In Vitro Anti-inflammatory Assessment

Caption: Workflow for in vitro anti-inflammatory assays.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at approximately 540 nm.

-

Calculate the percentage of NO inhibition compared to LPS-stimulated, untreated cells.

Antimicrobial Activity: A Potential Avenue for Exploration

Phenolic compounds are known to possess broad-spectrum antimicrobial activity against various pathogens.[19][20][21] this compound has been noted to have herbicidal and fungicidal activity.[1]

Mechanism of Action: The antimicrobial action of phenolics involves multiple mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.[19][22][23] The lipophilicity of the compound, influenced by the phenyl group, can facilitate its interaction with the lipid bilayer of microbial membranes, leading to increased permeability and leakage of intracellular contents.[19]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Prepare a stock solution of this compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Safety and Toxicity Profile

Preliminary safety data for this compound indicates that it should be handled with care. According to its PubChem entry, it is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[4] A safety data sheet for the related compound 2-phenylphenol also indicates it causes skin and serious eye irritation and may cause respiratory irritation.[6] For 4-aminophenol, a structurally related compound, the oral LD50 in rats is reported as 671 mg/kg bw.[24] These findings underscore the importance of conducting thorough toxicological assessments for this compound and its derivatives.

Conclusion and Future Directions

This compound presents itself as a molecule of interest with a foundation for diverse biological activities, largely inferred from its chemical structure and the established properties of phenolic compounds. The existing, though limited, evidence of its herbicidal and fungicidal properties, coupled with the potent anticancer and anti-angiogenic activities of its derivatives, strongly suggests that this scaffold is a valuable starting point for drug discovery programs.

Future research should focus on a systematic evaluation of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of the parent molecule. Mechanistic studies are crucial to elucidate the specific cellular targets and signaling pathways modulated by this compound. Furthermore, structure-activity relationship (SAR) studies, building upon the promising results of its derivatives, will be instrumental in optimizing its biological profile and developing novel therapeutic agents. As with any promising compound, a comprehensive safety and toxicity evaluation will be paramount for its potential translation into clinical applications.

References

- A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols - Benchchem. (n.d.).

- Fernandez-Panchon, M. S., Villano, D., Troncoso, A. M., & Garcia-Parrilla, M. C. (2008). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-671.

- MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (n.d.). International Journal of Advanced Biochemistry Research.

- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE.

- Anticancer Activity of Phenolic Antioxidants against Breast Cancer Cells and a Spontaneous Mammary Tumor. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Fernandez-Panchon, M. S., Villano, D., Troncoso, A. M., & Garcia-Parrilla, M. C. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-671.

- This compound CAS 19434-42-5. (n.d.). United States Biological.

- The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (n.d.). MDPI.

- Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. (2021). MDPI.

- Relationship between Structure of Phenolics and Anticancer Activity. (n.d.). MDPI.

- In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. (n.d.).

- Phenol, 4-amino-: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS).

- Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. (n.d.). MDPI.

- Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil. (2021). PubMed.

- Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil. (2020). ResearchGate.

- Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. (n.d.). PMC - NIH.

- This compound. (n.d.). PubChem.

- Antimicrobial activity of individual phenolic compounds, some examples. (n.d.). ResearchGate.

- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI.

- Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. (2024). Frontiers.

- Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. (n.d.). MDPI.

- SAFETY DATA SHEET - 2-Phenylphenol. (2025). Thermo Fisher Scientific.

- Anticancer potential of various phenolic acids (in vitro models). (n.d.). ResearchGate.

- Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. (2020). PMC - NIH.

- Antimicrobial activity of the identified phenolic compounds,... (n.d.). ResearchGate.

- Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007). PubMed.

- Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. (n.d.). ResearchGate.

- SAFETY DATA SHEET - this compound. (2025). Sigma-Aldrich.

- Novel Aminoalcohol Derivatives Bearing 4-Phenylphenol as Antischistosomal Drugs. (2012). Letters in Drug Design & Discovery, 9(7), 694-697.

- Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (2013). PubMed.

- SAFETY DATA SHEET - 4-Phenylphenol. (n.d.). Fisher Scientific.

- Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. (n.d.). NIH.

- This compound. (n.d.). ChemBK.

- Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024). NIH.

- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). PMC.

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). NIH.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC - NIH.

- 2-AMINO-4-PHENYLPHENOL. (n.d.). ChemicalBook.

- Future Antimicrobials: Natural and Functionalized Phenolics. (2023). MDPI.

- Agricultural and Industrial Chemicals Exhibit Antimicrobial Activity Against Human Gut Bacteria. (2026). Beyond Pesticides Daily News Blog.

- 2-Amino-4-phenylphenol. (n.d.). PubChem.

- This compound. (n.d.). Pharmaffiliates.

- This compound. (n.d.). Axios Research.

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). MDPI.

- Antimicrobial activity of self-assembled structures formed by protected amino acids. (n.d.). ChemRxiv.

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - CAS - 19434-42-5 | Axios Research [axios-research.com]

- 4. This compound | C12H11NO | CID 29595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence | Semantic Scholar [semanticscholar.org]

- 9. Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 14. biochemjournal.com [biochemjournal.com]

- 15. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata [frontiersin.org]

- 19. The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry [mdpi.com]

- 20. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Herbicidal and Fungicidal Properties of 4-Amino-2-phenylphenol

Abstract

4-Amino-2-phenylphenol, a biphenyl derivative, has been identified as a compound with potential herbicidal and fungicidal properties.[1] This technical guide provides a comprehensive overview of its chemical characteristics, synthesizes the available scientific knowledge on its biological activities, and outlines detailed experimental protocols for its evaluation. As a member of the phenylphenol and aminophenol chemical classes, its potential mechanisms of action are explored in the context of established pesticidal compounds. This document is intended for researchers, scientists, and professionals in the fields of agrochemical discovery and development, offering a foundational understanding of this compound and a framework for future investigation into its practical applications.